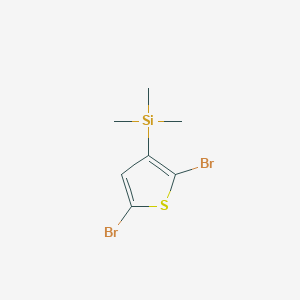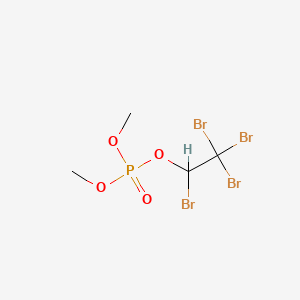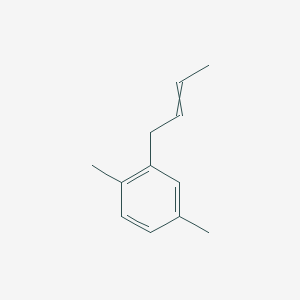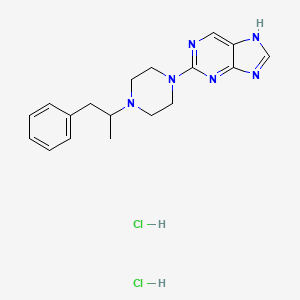
Caprylic acid, morpholine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caprylic acid, morpholine salt is a compound formed by the reaction of caprylic acid (octanoic acid) with morpholine. Caprylic acid is a saturated fatty acid with an eight-carbon chain, commonly found in the milk of various mammals and as a minor constituent of coconut oil and palm kernel oil . Morpholine is an organic chemical compound featuring both amine and ether functional groups . The combination of these two compounds results in a salt that has unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caprylic acid, morpholine salt typically involves the neutralization reaction between caprylic acid and morpholine. This reaction can be carried out in an aqueous or organic solvent medium. The general reaction is as follows:
C8H16O2+C4H9NO→C8H15O2C4H9NO
This reaction is usually performed under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction mixture is stirred until the formation of the salt is complete, which can be confirmed by various analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous mixing of caprylic acid and morpholine in a reactor, with careful control of temperature and pH to ensure complete reaction. The product is then purified through crystallization or distillation, depending on the desired purity and application.
Chemical Reactions Analysis
Types of Reactions
Caprylic acid, morpholine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the salt back to its parent alcohols or amines.
Substitution: The salt can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield caprylic acid derivatives, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Caprylic acid, morpholine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane permeability and as a model compound for studying fatty acid metabolism.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized as a corrosion inhibitor, particularly in the protection of carbon steel.
Mechanism of Action
The mechanism by which caprylic acid, morpholine salt exerts its effects involves the interaction of the morpholine moiety with various molecular targets. In corrosion inhibition, for example, the salt forms a protective layer on the metal surface through physical and chemical adsorption. This layer prevents the contact between the metal and the corrosive environment, thereby reducing corrosion . The nitrogen and oxygen atoms in the morpholine ring coordinate with metal atoms, enhancing the stability of the protective layer.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, morpholine salt: Similar in structure but with a seven-carbon chain instead of eight.
Nonanoic acid, morpholine salt: Similar in structure but with a nine-carbon chain.
Uniqueness
Caprylic acid, morpholine salt is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility and effectiveness in various applications, such as corrosion inhibition and antimicrobial activity.
Properties
CAS No. |
38344-72-8 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
morpholine;octanoic acid |
InChI |
InChI=1S/C8H16O2.C4H9NO/c1-2-3-4-5-6-7-8(9)10;1-3-6-4-2-5-1/h2-7H2,1H3,(H,9,10);5H,1-4H2 |
InChI Key |
LAQVFXAFEYMPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)
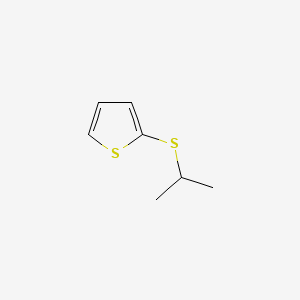
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
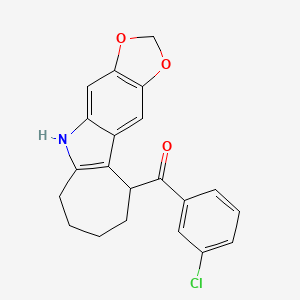

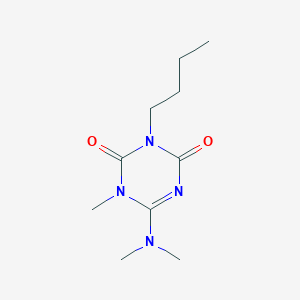

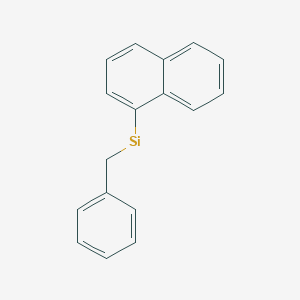
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
